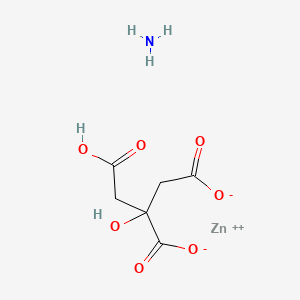

Zinc ammonium citrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zinc ammonium citrate is a coordination compound formed by the reaction of zinc oxide, citric acid, and ammonia. It is known for its applications in various fields, including agriculture, medicine, and industrial processes. This compound is particularly valued for its role as a micronutrient in plant growth and as a leaching agent in metallurgical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc ammonium citrate can be synthesized by reacting zinc oxide with citric acid in the presence of ammonia. The process involves the following steps:

- Dissolve zinc oxide in water and add citric acid while stirring until the solution becomes transparent.

- Gradually introduce ammonia water to the solution, heating it to boiling and then concentrating it.

- Allow the solution to cool naturally and add the remaining ammonia water slowly to obtain a transparent liquid.

- Dry the transparent liquid in an oven to remove water, cool the resulting solid, and crush it to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The raw materials used include zinc oxide, citric acid, and ammonia water. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process is environmentally friendly, with no harmful residues .

Analyse Des Réactions Chimiques

Types of Reactions: Zinc ammonium citrate undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions.

Leaching: Acts as a leaching agent for zinc from ores.

Precipitation: Can precipitate zinc hydroxide in the presence of ammonia

Common Reagents and Conditions:

Complexation: Involves citric acid and metal ions under aqueous conditions.

Leaching: Utilizes ammonium citrate solutions at elevated temperatures and specific pH levels.

Precipitation: Requires ammonia and zinc ions in aqueous solutions

Major Products:

Complexation: Metal-citrate complexes.

Leaching: Zinc ions in solution.

Precipitation: Zinc hydroxide

Applications De Recherche Scientifique

Zinc ammonium citrate has diverse applications in scientific research:

Chemistry: Used as a leaching agent for extracting zinc from ores and as a complexing agent in various reactions

Biology: Serves as a micronutrient in plant growth, enhancing nutrient absorption and soil conditioning.

Medicine: Investigated for its potential in zinc supplementation and treatment of zinc deficiency.

Industry: Employed in the production of fertilizers, foliar sprays, and soil conditioners.

Mécanisme D'action

The mechanism of action of zinc ammonium citrate involves its ability to form stable complexes with metal ions, enhancing their solubility and availability. In biological systems, it acts as a source of zinc, which is essential for various enzymatic reactions and cellular processes. The compound’s effectiveness in leaching processes is attributed to its ability to dissolve metal ions from ores, facilitated by the citrate and ammonium ions .

Comparaison Avec Des Composés Similaires

Zinc citrate: Used in dietary supplements and has similar complexation properties.

Ammonium ferric citrate: Used in cell culture and as a source of iron.

Diammonium hydrogen citrate: Utilized in various industrial applications.

Uniqueness: Zinc ammonium citrate is unique due to its dual role as a micronutrient and a leaching agent. Its ability to enhance nutrient absorption in plants and effectively extract zinc from ores sets it apart from other similar compounds .

Propriétés

Numéro CAS |

68134-01-0 |

|---|---|

Formule moléculaire |

C6H9NO7Zn |

Poids moléculaire |

272.5 g/mol |

Nom IUPAC |

zinc;azane;2-(carboxymethyl)-2-hydroxybutanedioate |

InChI |

InChI=1S/C6H8O7.H3N.Zn/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H3;/q;;+2/p-2 |

Clé InChI |

HKCOOGQWXRQBHJ-UHFFFAOYSA-L |

SMILES canonique |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.N.[Zn+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B14129984.png)

![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)